molecular formula C19H25N3O3 B1354288 tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate CAS No. 205058-11-3

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate

Cat. No. B1354288
M. Wt: 343.4 g/mol
InChI Key: YRSWXNHAXXQSBX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

  • Pharmacology and Therapeutics

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Organic Chemistry

    • The compound tert-Butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1 H -indole and using simple reagents .
    • The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • The newly synthesized compounds were characterized by spectral data .
  • Synthetic Methodology

    • Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Antioxidant Potential

    • Some imidazole derivatives have been synthesized and evaluated for antioxidant potential .
    • These compounds showed good scavenging potential as compared to ascorbic acid .
  • Rhodium (I)-Catalyzed Enantioselective Desymmetrization Reaction

    • Imidazole derivatives can be used in a rhodium (I)-catalyzed enantioselective desymmetrization reaction of meso-3,5-dimethyl glutaric anhydride .
    • This process forms substituted syn-deoxypolypropionate fragments in a single transformation .
  • Synthesis of Biologically Active Compounds

    • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
    • This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
  • Catalysis

    • Imidazole derivatives can be used in catalysis. For instance, they can be used in a rhodium (I)-catalyzed enantioselective desymmetrization reaction of meso-3,5-dimethyl glutaric anhydride, to form substituted syn-deoxypolypropionate fragments in a single transformation .
  • Drug Synthesis

    • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib . This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
  • Antioxidant Potential

    • Some imidazole derivatives have been synthesized and evaluated for antioxidant potential . These compounds showed good scavenging potential as compared to ascorbic acid .
  • Synthetic Methodology

    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Pharmacology and Therapeutics

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Organic Chemistry

    • The compound tert-Butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1 H -indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting future research directions. It could be based on the current limitations or potential applications of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use public databases like PubChem, ChemSpider, and others.


properties

IUPAC Name

tert-butyl 4-(2-oxo-5-phenyl-1H-imidazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-11-9-15(10-12-21)22-13-16(20-17(22)23)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSWXNHAXXQSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470093
Record name tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate

CAS RN

205058-11-3
Record name tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 4-(1,2-dihydro-2-oxo-5-phenylimidazol-3-yl)piperidine-1-carboxylate was synthesised as described in J. Med. Chem., 2005, 48, 5921. A solution of 2-bromo-1-phenylethanone (5 g, 25 mmol) in DCM (10 ml) was added dropwise to a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (6 g, 30 mmol) and DiPEA (9.84 ml, 57.5 ml) in DCM (50 ml) over 1 hour, the reaction mixture was then stirred at room temperature for 16 hours. Sodium cyanate (3.41 g, 52.5 mmol) was added, the reaction mixture was then cooled to 0° C., the pH was brought to pH 4 with acetic acid and the reaction mixtures was stirred from 0° C. to RT over 16 hours. The reaction mixture was poured into water and extracted with DCM (3×). Organics combined, washed with water (3×), brine, dried (MgSO4) and evaporated to dryness. The residue was triturated with ether, filtered and the solid was washed with ether to give a pale yellow solid (4.04 g, 47%). LC/MS (10% to 99%): M/Z (M+H)+ (obs)=344; tR=3.01.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
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Quantity
9.84 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
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Yield
47%

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